molecular formula C23H23N3O3S2 B2475758 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 329265-73-8

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2475758
CAS No.: 329265-73-8
M. Wt: 453.58
InChI Key: FUIYEBABVZTHMG-UHFFFAOYSA-N
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Description

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a fused naphthothiazole core linked to a benzamide scaffold modified with a piperidine sulfonyl group. While its exact pharmacological profile remains under investigation, its structural complexity distinguishes it from simpler thiazole derivatives .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-9,11-12H,1,4-5,10,13-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYEBABVZTHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 557782-81-7

The compound features a naphtho[1,2-d]thiazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the piperidine sulfonamide moiety enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the naphtho[1,2-d]thiazole ring.
  • Introduction of the piperidine sulfonamide group through nucleophilic substitution reactions.
  • Purification and characterization using techniques like NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Research indicates that it may modulate various signaling pathways, including:

  • NF-κB Pathway : Studies have shown that compounds with similar structures can activate NF-κB in response to stimuli like lipopolysaccharides (LPS), leading to enhanced immune responses and cytokine release .
  • HIF-1α Activation : Related compounds have demonstrated the ability to induce HIF-1α expression, promoting apoptosis in cancer cells by upregulating pro-apoptotic factors such as cleaved caspase-3 .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicate significant inhibitory effects on cell proliferation:

CompoundCell LineIC50 (μM)Mechanism
1HepG20.12Induction of HIF-1α
2MCF70.15Apoptosis via caspase activation
3A5490.18NF-κB pathway modulation

Case Studies

A notable study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications at specific sites on the naphtho[1,2-d]thiazole structure could enhance biological activity significantly. For instance, substituents at the 4-position of the thiazole ring were found to be critical for maintaining potency against NF-κB activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

(a) Thiazole Derivatives with Varied Substituents

describes six thiazol-2-yl benzamide derivatives (e.g., compounds 4d–4i) with substituents like morpholinomethyl, methylpiperazinyl, and pyridinyl groups. These compounds share the thiazole-benzamide backbone but lack the fused naphthothiazole system. For example:

  • 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
  • 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide

Key Differences :

  • The piperidin-1-ylsulfonyl group in the target compound introduces a strong electron-withdrawing sulfonamide group, which may enhance solubility and metabolic stability compared to the chloro and pyridinyl substituents in 4d–4i .
(b) Benzoxazolo-Thiazole Hybrids

and highlight N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide , which replaces the naphthothiazole with a benzoxazolo-thiazole system. This compound was designed as a D1 protease inhibitor for herbicidal applications .

Key Differences :

  • The carboxamide linker in the benzoxazole derivative differs from the sulfonamide group in the target compound, which may influence hydrogen-bonding interactions with enzymes .

Substituent Variations in Benzamide Derivatives

(a) Piperidine Sulfonyl vs. Triethylene Glycol Azide

describes 4-((2-azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide, which features a triethylene glycol azide substituent.

(b) Piperidine Sulfonyl vs. Dimethoxyphenyl Acetamide

lists N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which replaces the sulfonamide with a dimethoxyphenyl acetamide group.

Pharmacological Implications

  • Target Affinity : The naphthothiazole core in the target compound may offer superior stacking interactions with aromatic residues in enzyme active sites compared to simpler thiazoles or benzoxazoles .
  • Solubility : The sulfonamide group likely improves aqueous solubility relative to chloro or methoxy substituents, as seen in 4d–4i and dimethoxyphenyl analogs .
  • Metabolic Stability: Piperidine sulfonyl groups are less prone to oxidative metabolism than morpholinomethyl or azide substituents, suggesting enhanced in vivo stability .

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